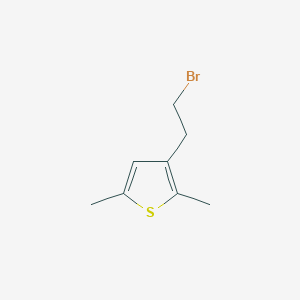

3-(2-Bromoethyl)-2,5-dimethylthiophene

Beschreibung

3-(2-Bromoethyl)-2,5-dimethylthiophene is a brominated alkylthiophene derivative with a molecular structure featuring a thiophene ring substituted by two methyl groups at positions 2 and 5, and a 2-bromoethyl group at position 2.

Thiophene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems. The bromoethyl substituent enhances electrophilicity, making the compound reactive toward nucleophilic substitution or transition metal-catalyzed coupling reactions .

Eigenschaften

Molekularformel |

C8H11BrS |

|---|---|

Molekulargewicht |

219.14 g/mol |

IUPAC-Name |

3-(2-bromoethyl)-2,5-dimethylthiophene |

InChI |

InChI=1S/C8H11BrS/c1-6-5-8(3-4-9)7(2)10-6/h5H,3-4H2,1-2H3 |

InChI-Schlüssel |

CJSXFAFLZBKYPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(S1)C)CCBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-2,5-dimethylthiophene typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of the bromoethyl group. One common method is the electrophilic bromination of 2,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo derivative is then reacted with ethylene bromide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromoethyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of various substituted thiophenes depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2,5-dimethylthiophene with an ethyl group.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromoethyl)-2,5-dimethylthiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 3-(2-Bromoethyl)-2,5-dimethylthiophene depends on its specific application. In chemical reactions, the bromoethyl group acts as a reactive site for nucleophilic substitution, while the thiophene ring provides stability and aromaticity. In biological systems, the compound may interact with cellular targets through its electrophilic bromoethyl group, potentially leading to the modification of biomolecules and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Physical and Chemical Properties

Notes:

- The bromoethyl group increases molecular weight and hydrophobicity (log P) compared to non-brominated analogs.

- Boiling points for brominated derivatives are higher than 2,5-dimethylthiophene but remain uncharacterized in the evidence.

Table 2: Reactivity Comparison

Table 3: Hazard Classification

Research Findings and Gaps

- Electrochemical Behavior: 2,5-Dimethylthiophene undergoes oxidation at lower potentials in methanol, suggesting brominated analogs may require modified conditions .

- Synthetic Utility : Bromoethyl-substituted thiophenes are understudied compared to bromomethyl analogs, highlighting a need for further characterization .

- Environmental Impact : Brominated thiophenes may require specialized disposal methods to prevent release into waterways, per CERCLA guidelines .

Biologische Aktivität

3-(2-Bromoethyl)-2,5-dimethylthiophene is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2,5-dimethylthiophene followed by the introduction of a bromoethyl group. The synthetic route can be outlined as follows:

- Starting Material : 2,5-dimethylthiophene.

- Bromination : Reacting with bromine or a brominating agent to introduce a bromine atom at the desired position.

- Alkylation : Using an alkyl halide (bromoethyl) to introduce the ethyl group.

This method allows for the selective introduction of functional groups that are crucial for biological activity.

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. A study evaluated various thiophene compounds, including those similar to this compound, against different cancer cell lines. The findings suggest that modifications in the thiophene structure can enhance cytotoxicity. For instance, compounds with electron-withdrawing groups demonstrated higher activity against MDA-MB-231 breast cancer cells with IC50 values around 27.6 μM .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. In particular, its structural analogs have shown inhibitory effects on crucial enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). These enzymes are important targets in the treatment of neurological disorders and glaucoma . The inhibition constants (Ki) for these enzymes were found to range significantly, indicating varying degrees of potency among different derivatives.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents tend to exhibit enhanced cytotoxicity.

- Substituent Positioning : The position of substituents on the thiophene ring impacts both solubility and interaction with biological targets.

- Hydrophobic Interactions : The hydrophobic nature of thiophenes contributes to their membrane permeability and bioavailability.

Case Studies

- Cytotoxicity Against Cancer Cells : A series of synthesized thiophene derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selectivity towards cancerous cells over normal cells .

- Enzyme Inhibition Studies : Inhibition assays demonstrated that certain derivatives could inhibit AChE effectively, which is crucial for developing treatments for Alzheimer's disease . The most potent inhibitors showed Ki values in the nanomolar range.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.